molecular formula C20H20NO4+ B100322 Palmatrubine CAS No. 16176-68-4

Palmatrubine

Cat. No.: B100322
CAS No.: 16176-68-4
M. Wt: 338.4 g/mol
InChI Key: QBUIDYLGKMWNEA-UHFFFAOYSA-O
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Description

C20H20NO4 . It is a red crystalline solid that is insoluble in water but soluble in organic solvents such as benzene and alcohol. Palmaturbine is primarily isolated from the plant Tinospora sinensis and is known for its vibrant color and stability, making it useful in various industrial applications .

Mechanism of Action

Target of Action

Palmatrubine, a natural agent isolated from Corydalis yanhusuo, primarily targets tumor-associated macrophages (TAMs), specifically the M2-activated TAMs . These M2-TAMs are known to be involved in multiple malignancies .

Mode of Action

This compound, specifically 13-methyl-palmatrubine (13MP), exhibits a cytotoxic effect on a panel of cancer cell lines in a time- and concentration-dependent manner . It interacts with its targets, the M2-TAMs, by shifting their polarization from M2 to M1 . This shift in polarization is dose-dependent .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It causes activation of the P38 and JNK pathways and blocks the EGFR pathway . Furthermore, it inactivates the PI3K/AKT and JAK/STAT3 signaling pathways in certain cells .

Pharmacokinetics

It is known that this compound is soluble in methanol, ethanol, and dmso , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of this compound results in several molecular and cellular effects. It inhibits the proliferation, invasion, epithelial-mesenchymal transition (EMT), and growth of non-small cell lung cancer (NSCLC) cells . It also enhances apoptosis of these cells . This compound hinders M2-TAM-mediated NSCLC cell proliferation and invasion .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. It is worth noting that the compound’s solubility in various organic solvents may influence its stability and efficacy in different environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: During the reaction, catechol undergoes oxidation to form Palmaturbine .

Industrial Production Methods: The industrial production of Palmaturbine involves maintaining a well-ventilated environment to prevent inhalation of dust and vapors. The reaction is typically carried out in large reactors with controlled temperature and pH to ensure optimal yield and purity. The final product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Palmaturbine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydro derivatives .

Scientific Research Applications

Palmaturbine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Palmaturbine’s unique chemical structure and diverse applications make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-17-5-4-12-8-16-14-10-19(25-3)18(24-2)9-13(14)6-7-21(16)11-15(12)20(17)22/h4-5,8-11H,6-7H2,1-3H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUIDYLGKMWNEA-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347303
Record name Palmatrubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16176-68-4
Record name Palmatrubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016176684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmatrubin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential anti-cancer mechanisms of Palmatrubine?

A1: Research suggests that this compound exhibits anti-tumor activity through various mechanisms, primarily focusing on its impact on lung cancer cells. In A549 lung cancer cells, this compound has been shown to:

  • Induce apoptosis: this compound triggers programmed cell death in A549 cells in a dose-dependent manner. []
  • Cause cell cycle arrest: The compound disrupts the cell cycle progression of A549 cells, further hindering uncontrolled growth. []
  • Modulate signaling pathways: this compound has been observed to activate P38 and JNK pathways while simultaneously blocking the EGFR pathway, all of which are crucial in regulating cell growth and survival. []
  • Shift macrophage polarization: In non-small cell lung cancer models, this compound has demonstrated the ability to shift macrophage polarization from the tumor-promoting M2 phenotype to the anti-tumor M1 phenotype. []

Q2: How does the structure of this compound contribute to its DNA-binding properties?

A2: this compound, like other protoberberine alkaloids, possesses structural features crucial for DNA binding:

  • Quaternary ammonium cation: This positively charged group facilitates electrostatic interactions with the negatively charged phosphate backbone of DNA. []
  • Planar aromatic system: This structural feature enables this compound to intercalate between DNA base pairs, further enhancing binding affinity. []

Q3: Does this compound exhibit any specific DNA-binding preferences?

A3: Research indicates that this compound demonstrates a preference for AT-rich DNA sequences. [] This selectivity might be attributed to the structural features of AT-rich regions, potentially offering a more favorable environment for this compound intercalation or other binding interactions.

Q4: How does the absorption of this compound compare to other quaternary alkaloids in Corydalis yanhusuo?

A4: While the intestinal absorption of quaternary alkaloids from Corydalis yanhusuo is generally low, potentially due to efflux mechanisms, this compound exhibits relatively better absorption compared to other alkaloids like Columbamine, Dehydrocorybulbine, Berberine, and Dehydrocorydaline. [] This suggests that subtle differences in the chemical structure of these alkaloids might influence their interaction with intestinal transporters and ultimately impact their absorption profiles.

Q5: Are there any known analogs of this compound with enhanced anti-tumor activity?

A5: Studies exploring the structure-activity relationship of this compound analogs have shown that 13-methyl-Palmatrubine, a synthetic derivative, exhibits significant anti-tumor activity. [] This finding emphasizes the potential of chemical modifications within the this compound scaffold to enhance its therapeutic properties.

Q6: What are the sources of this compound?

A6: this compound has been isolated from various plant sources, including:

  • Corydalis yanhusuo: This plant is a well-known traditional Chinese medicine used for pain and inflammation, and this compound is one of its bioactive constituents. [, , ]
  • Stephania cf. rotunda: This plant species yielded this compound alongside other alkaloids, showcasing its presence in diverse botanical families. []
  • Bongardia chrysogonum: This plant is traditionally used for various medicinal purposes, and this compound's isolation from it further highlights its potential therapeutic value. []

Q7: What analytical techniques are used to study this compound?

A7: Various analytical techniques are employed to characterize and quantify this compound, including:

  • High-performance liquid chromatography (HPLC): This technique is widely used to separate, identify, and quantify this compound from complex plant extracts or biological samples. [, ]
  • Spectroscopic methods: Spectroscopic techniques like ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy are essential for elucidating the structural features and stereochemistry of this compound. [, ]

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